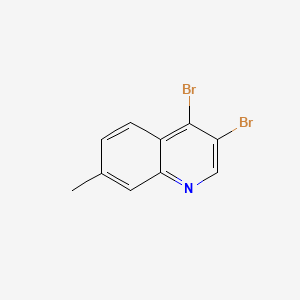

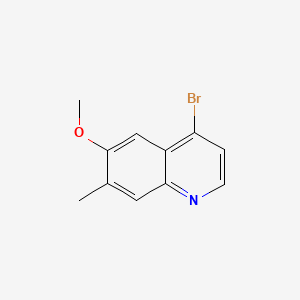

4-Bromo-6-methoxy-7-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-6-methoxy-7-methylquinoline is a chemical compound with the molecular formula C11H10BrNO . It is used as a catalyst in the preparation of heteroaryloxetanes and heteroarylazetidines via Minisci reaction of heteroarom. bases with iodooxetane or iodoazetidine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H10BrNO/c1-7-5-10-8 (6-11 (7)14-2)9 (12)3-4-13-10/h3-6H,1-2H3 . The average mass is 252.107 Da and the monoisotopic mass is 250.994568 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 252.11 . The boiling point is 346.1±37.0C at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Properties

- 4-Bromo-6-methoxy-7-methylquinoline is involved in various synthesis processes. For example, it is used in the synthesis of tetrahydroisoquinoline and naphthyridine derivatives through reductive amination of Schiff's Bases (Zlatoidský & Gabos, 2009).

- It is also key in the Knorr Synthesis of quinolin-2(1H)-one, a process essential in medicinal chemistry (Wlodarczyk et al., 2011).

Medicinal Chemistry and Drug Development

- This compound plays a role in the development of inhibitors for steroid 5alpha reductases, which are important in treating certain medical conditions (Baston, Palusczak, & Hartmann, 2000).

- In the field of antimicrobial research, derivatives of this compound have shown efficacy in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Biomedical Research

- The compound is used in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are useful in physiological measurements and research (Geddes, Apperson, Karolin, & Birch, 2001).

- Additionally, it has been utilized in studies focusing on tubulin-polymerization inhibition, which is significant in cancer research (Wang et al., 2014).

Safety and Hazards

The safety information for 4-Bromo-6-methoxy-7-methylquinoline indicates that it has the following hazard statements: H302, H315, H319, H332, H335 . This means it could be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

4-bromo-6-methoxy-7-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-10-8(6-11(7)14-2)9(12)3-4-13-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYYGKUKNAGYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855962 |

Source

|

| Record name | 4-Bromo-6-methoxy-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1359703-75-5 |

Source

|

| Record name | 4-Bromo-6-methoxy-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.